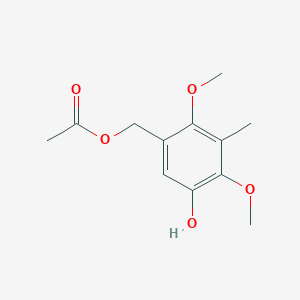
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate, also known as HDMB, is a natural compound found in various plant species. It has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly upregulated in cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has also been found to inhibit the expression of inflammatory cytokines, which can contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This allows for higher doses to be administered without causing significant adverse effects. However, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration schedule for 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.
Orientations Futures
There are numerous potential future directions for research on 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is a natural compound with promising therapeutic properties in the field of cancer research. Its potential anticancer activities have been attributed to its ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. Despite its limitations, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate remains a promising candidate for further research and development.
Méthodes De Synthèse
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate from plant materials. Chemical synthesis involves the reaction of 3-methyl-4-methoxyphenol with acetic anhydride, followed by hydrolysis to produce 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.
Applications De Recherche Scientifique
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In particular, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has shown promising results in the treatment of breast, lung, and colon cancer. Studies have also shown that 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can enhance the efficacy of chemotherapy drugs.
Propriétés
Nom du produit |
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(5-hydroxy-2,4-dimethoxy-3-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H16O5/c1-7-11(15-3)9(6-17-8(2)13)5-10(14)12(7)16-4/h5,14H,6H2,1-4H3 |
Clé InChI |
QIOBHZFQKAJPLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC |
SMILES canonique |
CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)




![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)